molecular formula C20H19NO3 B2440039 Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate CAS No. 1358309-82-6

Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate

Cat. No.: B2440039
CAS No.: 1358309-82-6
M. Wt: 321.376
InChI Key: AHIKNNWGGOLWJR-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring, a piperazine moiety, and an ethoxybenzoyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzoxazole intermediate with piperazine in the presence of a suitable catalyst.

    Attachment of the Ethoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.

    4-(4,6-dimethylpyrimidin-2-ylamino)methylsulfonyl)phenylimino: A compound with antiviral activity.

Uniqueness

Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate stands out due to its unique combination of a benzoxazole ring and a piperazine moiety, which imparts distinct chemical and biological properties

Biological Activity

Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological mechanisms, and significant research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a quinoline ring, a methoxy group, and a carboxylate moiety. Its synthesis typically involves multiple steps:

  • Formation of the Benzoxazole Ring : This is achieved through cyclization of 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions.
  • Introduction of the Piperazine Moiety : The benzoxazole intermediate is reacted with piperazine in the presence of a catalyst.
  • Acylation : The final step involves acylation with 4-ethoxybenzoyl chloride using a base like triethylamine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Quinoline compounds are known to exhibit cytotoxic effects against various cancer cell lines by inhibiting key cellular pathways.

  • Mechanism of Action : The compound interacts with enzymes or receptors involved in cell proliferation and apoptosis. It has been shown to induce apoptosis in cancer cells by blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .
  • Case Studies :
    • In vitro studies demonstrated that this compound significantly inhibited the growth of colorectal cancer cell lines such as HCT116 and Caco-2. The compound caused G2/M phase cell cycle arrest and reduced mitochondrial membrane potential, leading to increased apoptosis .

Antiviral Activity

Quinoline derivatives have also been explored for their antiviral properties against various viral strains:

  • Mechanism : The antiviral activity is attributed to their ability to interfere with viral replication processes. For instance, certain quinoline derivatives have shown efficacy against viruses like HIV and Zika virus by targeting viral enzymes .

Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Study Activity Cell Line/Model IC50 (µM) Mechanism
Study 1AnticancerHCT1160.05PI3K/AKT/mTOR inhibition
Study 2AntiviralZika VirusNot specifiedViral replication inhibition
Study 3CytotoxicityCaco-20.03Induction of apoptosis

Properties

IUPAC Name

methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13-8-9-15(14(2)10-13)12-24-19-11-18(20(22)23-3)21-17-7-5-4-6-16(17)19/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIKNNWGGOLWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COC2=CC(=NC3=CC=CC=C32)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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